5-Methyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde
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Overview
Description
5-Methyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H7NO2. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms, making it part of the oxazole family. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
Similar compounds have been found to target genome polyprotein . Genome polyproteins play a crucial role in the life cycle of certain viruses, and targeting these proteins can disrupt viral replication.
Mode of Action
It’s known that oxazoles and their derivatives interact with their targets via the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the target’s structure and function, potentially inhibiting its activity.
Biochemical Pathways
Oxazoles and their derivatives are known to interfere with various biological pathways, including those involved in viral replication .
Result of Action
Based on the known effects of similar compounds, it can be hypothesized that this compound may inhibit the activity of its target proteins, leading to disruption of the associated biological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Biochemical Analysis
Biochemical Properties
Oxazole derivatives are known to interact with various enzymes and receptors via numerous non-covalent interactions . The specific enzymes, proteins, and other biomolecules that 5-Methyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde interacts with are yet to be identified.
Cellular Effects
Oxazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .
Molecular Mechanism
Oxazole derivatives are known to bind readily with biological systems such as various enzymes and receptors via numerous non-covalent interactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde can be achieved through several methods. One common approach involves the 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes. For instance, the nitrile oxide can be generated in situ from hydroximoyl chlorides and then reacted with alkenes to form the oxazole ring . Another method involves the use of β-hydroxy amides, which are converted to oxazolines using Deoxo-Fluor® as a fluorinating agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions include various oxazole derivatives, alcohols, and substituted oxazoles, depending on the specific reaction and reagents used .
Scientific Research Applications
5-Methyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-Aryl-4,5-dihydro-1,3-oxazoles: These compounds share a similar oxazole ring structure but differ in their substituents, leading to different chemical and biological properties.
Isoxazoles: Isoxazoles have a similar five-membered ring structure but with different positioning of nitrogen and oxygen atoms.
Indole Derivatives: While structurally different, indole derivatives share some similar biological activities and are often compared in research studies.
Uniqueness
5-Methyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde is unique due to its specific substitution pattern and reactivity, making it a valuable compound in synthetic chemistry and biological research. Its ability to undergo various chemical transformations and its potential biological activities set it apart from other similar compounds.
Properties
IUPAC Name |
5-methyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-4-2-5(3-7)6-8-4/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZFIQITMBYKBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=NO1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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